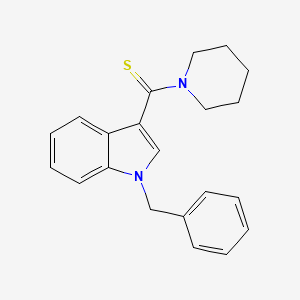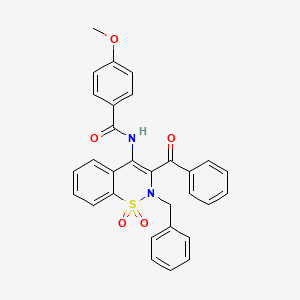
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features an indole core, a piperidine ring, and a methanethione group, making it a unique structure with potential biological significance.
Vorbereitungsmethoden
The synthesis of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Methanethione Group: The methanethione group can be introduced through a thiolation reaction, where the compound is treated with a thiolating agent such as Lawesson’s reagent.
Analyse Chemischer Reaktionen
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The methanethione group can participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
(1-benzyl-1H-indol-3-yl)(piperidin-1-yl)methanethione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: A synthetic plant hormone used to promote root growth.
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a methanethione group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H22N2S |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(1-benzylindol-3-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C21H22N2S/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2 |
InChI-Schlüssel |
PCDYLXHKLFUWKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15025657.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025661.png)
![N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025670.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15025674.png)
![1-phenyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B15025677.png)


![(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025690.png)
![4,4-dimethyl-N-(4-phenylbutan-2-yl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15025700.png)
![ethyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15025702.png)
![5-(2-Furyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylene]cyclohexane-1,3-dione](/img/structure/B15025706.png)
![(3E)-3-({5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15025746.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B15025753.png)
![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B15025754.png)
